

Application Notes and Protocols for Nurr1 Agonist in Neuroprotection Studies

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Compound of Interest		
Compound Name:	Nurr1 agonist 9	
Cat. No.:	B15544730	Get Quote

These application notes provide a comprehensive overview of the use of Nurr1 agonists in preclinical neuroprotection studies, with a focus on dosages, experimental design, and relevant signaling pathways. The information is intended for researchers, scientists, and drug development professionals working on novel therapeutics for neurodegenerative diseases like Parkinson's Disease.

Introduction

Nuclear receptor related 1 (Nurr1, also known as NR4A2) is a critical transcription factor for the development, maintenance, and survival of midbrain dopaminergic (DA) neurons. Its expression is often diminished in the brains of Parkinson's Disease (PD) patients, making it a promising therapeutic target. Nurr1 agonists have demonstrated potential in preclinical models by promoting the expression of key dopaminergic genes and exerting anti-inflammatory effects, thus offering a dual mechanism for neuroprotection. This document details the application of various Nurr1 agonists in neuroprotection studies.

Quantitative Data Summary

The following tables summarize the quantitative data for several Nurr1 agonists used in neuroprotection studies.

Table 1: In Vitro Efficacy of Nurr1 Agonists



Compound	Cell Line	Assay	EC50	Key Findings	Reference
SA00025	HEK293 (transfected with human Nurr1)	Reporter Gene Assay	2.5 nM	Potent agonist of Nurr1.	[1]
C-DIM12	N2A, N27	Gene Expression (Nurr1, TH, VMAT2)	5-10 μΜ	Induced expression of Nurr1- regulated genes.	[2]
Amodiaquine	-	Transcription al Function Assay	-	Stimulates Nurr1 transcriptiona I function through direct binding.	[3]
Chloroquine	-	Transcription al Function Assay	-	Stimulates Nurr1 transcriptiona I function through direct binding.	[3]
Simvastatin	Astrocytes	Gene Expression	-	Modulates Nurr1 activity and reduces inflammatory response.	[4]
Atorvastatin	-	Reporter Gene Assay	0.85 μΜ	Weakly activated Nurr1.	[4]
Pitavastatin	-	Reporter Gene Assay	0.12 μΜ	Most potent Nurr1 agonist	[4]



			among tested statins.
Compound 50	Reporter Gene Assay	2 ± 1 μM	Confirmed Nurr1 agonism on the human full-length receptor.
Compound 13	Reporter Gene Assay	4 ± 1 μM	Confirmed Nurr1 agonism on the human full-length receptor.

Table 2: In Vivo Dosage and Effects of Nurr1 Agonists



Compoun d	Animal Model	Dosage	Administr ation Route	Duration	Neuropro tective Effects	Referenc e
SA00025	Rat (6- OHDA lesion model primed with Poly(I:C))	30 mg/kg	Oral gavage (p.o.), daily	32 days	Partial neuroprote ction of dopaminer gic neurons and fibers; reduced microglial and astrocyte activation; decreased IL-6 levels.	[1][6]
C-DIM12	Mouse (MPTP model)	Not specified in provided text	-	-	Neuroprote ctive efficacy demonstrat ed.	[2]
Amodiaqui ne	Rat (6- OHDA lesion model)	Not specified in provided text	-	-	Improved behavioral deficits.	[3][7]
Chloroquin e	Rat (6- OHDA lesion model)	Not specified in provided text	-	-	Improved behavioral deficits.	[3][7]

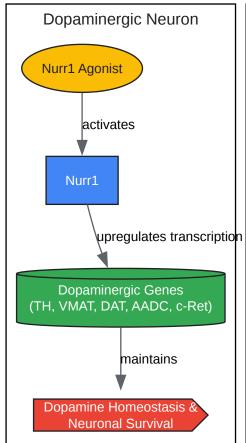


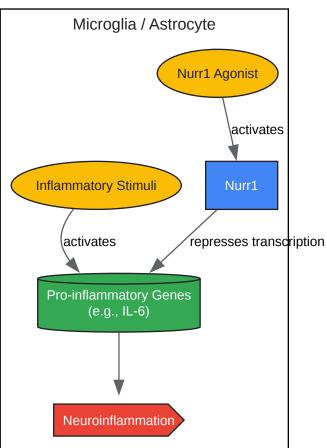
Bexarotene	Mouse (6- OHDA and alpha- synuclein models)	Not specified in provided text	Oral, daily	-	No measurable neuroprote ction at the doses used.	[8]
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Signaling Pathways and Experimental Workflows Nurr1 Signaling Pathway in Neuroprotection

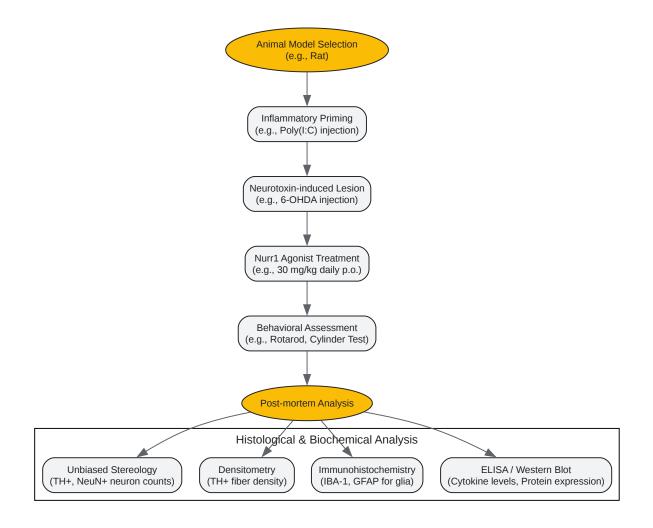
Nurr1 plays a dual role in neuroprotection. In dopaminergic neurons, it is essential for the transcription of genes involved in dopamine synthesis and transport. In microglia and astrocytes, it suppresses the expression of pro-inflammatory genes.











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